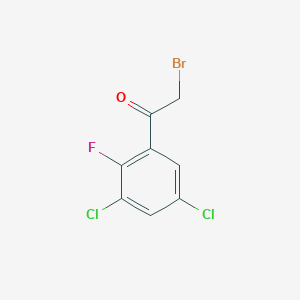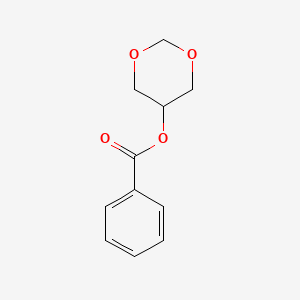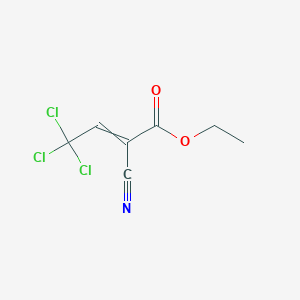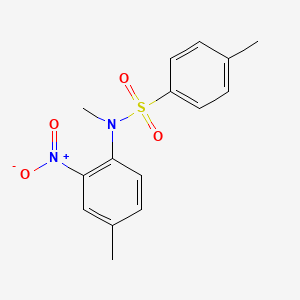
N,N-dibenzyl-2,2-diethoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-2,2-diethoxyethanamine is a chemical compound with the molecular formula C20H27NO2amines . Specifically, it is a tertiary amine due to the presence of three alkyl or aryl groups attached to the nitrogen atom. The compound’s structure consists of a central nitrogen atom bonded to two benzyl groups and two ethoxy (C2H5O) groups.
Preparation Methods
Synthetic Routes: The synthesis of N,N-dibenzyl-2,2-diethoxyethanamine involves the reaction of 2,2-diethoxyethanamine N,N-diethoxyethanamine ) with benzyl chloride . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the benzyl chloride, resulting in the formation of the desired compound.
Reaction Conditions:Reagents: 2,2-diethoxyethanamine, benzyl chloride
Solvent: Organic solvent (e.g., dichloromethane, toluene)
Temperature: Room temperature or slightly elevated
Procedure: Benzyl chloride is added dropwise to a solution of 2,2-diethoxyethanamine in the chosen solvent. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.
Industrial Production Methods: While this compound is not produced on an industrial scale, its synthesis can be scaled up using similar principles. due to its limited applications, it remains primarily a research compound.
Chemical Reactions Analysis
Reactivity: N,N-dibenzyl-2,2-diethoxyethanamine can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding N,N-dibenzyl-2,2-diethoxyacetamide.
Reduction: Reduction of the benzyl groups can yield N,N-dibenzyl-2,2-diethoxyethylamine.
Substitution: The benzyl groups can be substituted with other functional groups.
Oxidation: Use mild oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl groups.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Oxidation: N,N-dibenzyl-2,2-diethoxyacetamide
- Reduction: N,N-dibenzyl-2,2-diethoxyethylamine
Scientific Research Applications
N,N-dibenzyl-2,2-diethoxyethanamine finds limited applications in research due to its unique structure. Some areas of interest include:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Exploration of its potential as a drug scaffold.
Catalysis: Investigation of its catalytic properties.
Mechanism of Action
The exact mechanism of action for N,N-dibenzyl-2,2-diethoxyethanamine remains largely unexplored. its structural features suggest potential interactions with biological targets, possibly affecting neurotransmitter systems or enzyme activity.
Comparison with Similar Compounds
N,N-dibenzyl-2,2-diethoxyethanamine is distinct due to its combination of benzyl and ethoxy groups. Similar compounds include:
- N-Benzyl-2,2-dimethoxyethanamine (CAS: 54879-88-8)
- N,N-dibenzyl-N,N-dimethylmethanediamine (CAS: Not specified)
- N-benzyl-N-(2,2-diethoxyethyl)-2,2-diethoxyethanamine (CAS: Not specified)
Properties
Molecular Formula |
C20H27NO2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2,2-diethoxyethanamine |
InChI |
InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3 |
InChI Key |
XDKNQNZNKLIMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)




![2-[(2-methoxyethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12008119.png)
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)




![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)

